molecular formula C13H18ClNO B14004479 6-methoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride CAS No. 4153-89-3

6-methoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride

Cat. No.: B14004479
CAS No.: 4153-89-3
M. Wt: 239.74 g/mol
InChI Key: FZCGYNYHGIGLFG-UHFFFAOYSA-N
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Description

6-methoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride is a chemical compound with the molecular formula C13H18ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methoxy groups under controlled conditions. One common method includes the use of methoxybenzene and acetone as starting materials, followed by a series of reactions involving catalysts and specific reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

6-methoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-methoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6-methoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and its hydrochloride form. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

4153-89-3

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

6-methoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12;/h5-8,14H,1-4H3;1H

InChI Key

FZCGYNYHGIGLFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC)(C)C.Cl

Origin of Product

United States

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